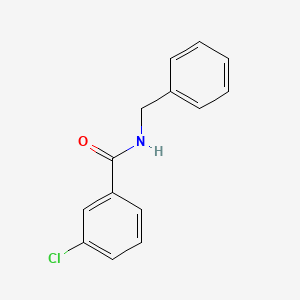

N-benzyl-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-3-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom substituted at the third position of the benzamide ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chlorobenzamide typically involves the condensation of 3-chlorobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and eco-friendliness of the process .

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

- Oxidation products include benzyl alcohol and benzaldehyde derivatives.

- Reduction products include primary amines.

- Substitution products vary depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-benzyl-3-chlorobenzamide and its derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents.

Antimicrobial Activity : Research indicates that benzamide derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis, making these compounds valuable in combating antibiotic resistance .

Anti-inflammatory Properties : this compound has been explored for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and PGE2 in various models of inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of this compound and its analogs in various therapeutic contexts:

- Antibacterial Testing : A study evaluated the antibacterial activity of this compound derivatives against multi-drug resistant bacteria. The results indicated that certain modifications to the benzamide structure enhanced antibacterial potency, demonstrating the compound's potential as a lead for new antibiotics .

- Anti-inflammatory Evaluation : In experimental models, this compound exhibited significant reductions in inflammation markers. This was particularly evident in LPS-induced models where the compound effectively reduced edema and inflammatory cytokine levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced antimicrobial activity |

| Alkyl substitutions | Improved anti-inflammatory properties |

| Aromatic ring alterations | Varied effects on receptor binding affinity |

This table summarizes how different structural modifications can influence the biological activity of this compound derivatives.

Mecanismo De Acción

The mechanism of action of N-benzyl-3-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Benzamide: The simplest amide derivative of benzoic acid, lacking the benzyl and chlorine substitutions.

N-benzylbenzamide: Similar structure but without the chlorine atom.

3-chlorobenzamide: Lacks the benzyl group.

Uniqueness: N-benzyl-3-chlorobenzamide is unique due to the combined presence of the benzyl and chlorine groups, which can influence its reactivity and biological activity. This combination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Actividad Biológica

N-benzyl-3-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological effects, mechanisms of action, and significant findings associated with this compound, drawing from diverse sources and case studies.

This compound is characterized by its benzamide structure, which includes a benzyl group and a chlorine substituent on the aromatic ring. This structural configuration is crucial for its biological activity, influencing how the compound interacts with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, although specific pathways remain to be fully elucidated.

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The compound has shown promise in inhibiting tumor growth in vitro and in vivo models .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that this compound can modulate nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and neuroprotection .

Case Studies and Research Findings

- Anti-inflammatory Activity : While primarily focused on N-benzyl-4-bromobenzamide, related compounds have shown significant anti-inflammatory effects by inhibiting cytokine production (e.g., IL-6) in human gingival fibroblasts. This suggests that similar benzamide derivatives could possess anti-inflammatory properties that warrant further investigation .

- Positive Allosteric Modulation : Research into related compounds has uncovered their role as positive allosteric modulators of nAChRs, indicating that structural analogs like this compound may also exhibit similar pharmacological profiles .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-benzyl-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWCOVLTTGVSTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.